molecular formula C15H20N4O2S B2861123 N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3,4-dimethylbenzenesulfonamide CAS No. 1797082-69-9

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3,4-dimethylbenzenesulfonamide

Cat. No.: B2861123
CAS No.: 1797082-69-9
M. Wt: 320.41
InChI Key: ZEWNYWJXBIEOCZ-UHFFFAOYSA-N
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Description

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3,4-dimethylbenzenesulfonamide is a complex organic compound that features a pyrimidine ring substituted with a dimethylamino group and a benzenesulfonamide moiety

Mechanism of Action

Target of Action

The primary target of this compound is the Tyrosine-protein kinase SYK . This enzyme plays a crucial role in many biological processes including cell growth and differentiation, cell cycle control, and cellular response to stress .

Mode of Action

The compound interacts with its target, the Tyrosine-protein kinase SYK, by binding to its active site . This interaction inhibits the kinase activity of the enzyme, leading to a decrease in the phosphorylation of downstream proteins

Biochemical Pathways

The inhibition of Tyrosine-protein kinase SYK affects multiple biochemical pathways. These include pathways involved in cell growth and differentiation, cell cycle control, and cellular response to stress . The downstream effects of these changes can vary depending on the specific cellular context and the presence of other signaling molecules.

Result of Action

The molecular and cellular effects of the compound’s action are likely to be diverse, given the wide range of processes regulated by Tyrosine-protein kinase SYK. Inhibition of this enzyme could lead to changes in cell growth and differentiation, alterations in cell cycle progression, and modulation of cellular responses to stress . These effects could potentially be harnessed for therapeutic purposes, such as in the treatment of diseases characterized by abnormal cell growth.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3,4-dimethylbenzenesulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the dimethylamino group. The final step involves the sulfonation of the benzene ring to attach the benzenesulfonamide moiety. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure consistency and efficiency. The use of continuous flow reactors can also be explored to enhance production rates and reduce costs .

Chemical Reactions Analysis

Types of Reactions

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperature control, and sometimes the use of catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings .

Scientific Research Applications

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3,4-dimethylbenzenesulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives and benzenesulfonamide compounds, such as:

Uniqueness

What sets N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3,4-dimethylbenzenesulfonamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both the dimethylamino group and the benzenesulfonamide moiety allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-3,4-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2S/c1-11-5-6-14(9-12(11)2)22(20,21)17-10-13-7-8-16-15(18-13)19(3)4/h5-9,17H,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWNYWJXBIEOCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC2=NC(=NC=C2)N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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